molecular formula C7H16N2O B1385199 3-(Isopropylamino)-N-methylpropanamide CAS No. 1001345-72-7

3-(Isopropylamino)-N-methylpropanamide

Cat. No.: B1385199
CAS No.: 1001345-72-7
M. Wt: 144.21 g/mol
InChI Key: XRNMWDXTWCXBDU-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropylamino group attached to the third carbon of a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylamino)-N-methylpropanamide typically involves the reaction of isopropylamine with N-methylpropanamide. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. A common method involves the use of a base such as sodium hydroxide to deprotonate the amide, followed by nucleophilic attack by isopropylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. The reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropylamino)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The isopropylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Isopropylamino)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)-N-methylpropanamide involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 3-(Isopropylamino)-N-ethylpropanamide
  • 3-(Isopropylamino)-N-propylpropanamide
  • 3-(Isopropylamino)-N-butylpropanamide

Uniqueness: 3-(Isopropylamino)-N-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications.

Properties

IUPAC Name

N-methyl-3-(propan-2-ylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(2)9-5-4-7(10)8-3/h6,9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNMWDXTWCXBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-Methylacrylamide (851 mg, 10.00 mmol) and isopropylamine (1.71 mL, 1.18 g, 20.00 mmol) in MeOH (10 mL) were irradiated to 140° C. for 30 mins in a microwave reaction vessel. The reaction mixture was cooled and loaded onto a SCX-2 column and washed with MeOH (100 mL). The crude product was then eluted from the SCX-2 column with NH3 (100 mL, 7M in MeOH) and the volatiles removed under reduced pressure to afford the title compound (1.56 g, Quant.) as an oil, which was used without further purification.
Quantity
851 mg
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reactant
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1.71 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Isopropylamine (Aldrich; 1.5 ml, 17.62 mmol) and methyl acrylamide (ABCR; 1.0 g, 11.75 mmol) were combined in methanol (10 ml). The mixture was heated in a microwave at 140° C. for 30 min. The reaction was repeated and the combined reaction mixtures were concentrated to remove excess amine. The residue was re-dissolved in methanol and absorbed onto an SCX column (50 g), washed with methanol and eluted with ammonia/methanol. Concentration of the product containing fractions gave the title compound as a colourless oil (3.2 g, 94%).
Quantity
1.5 mL
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reactant
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1 g
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10 mL
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reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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